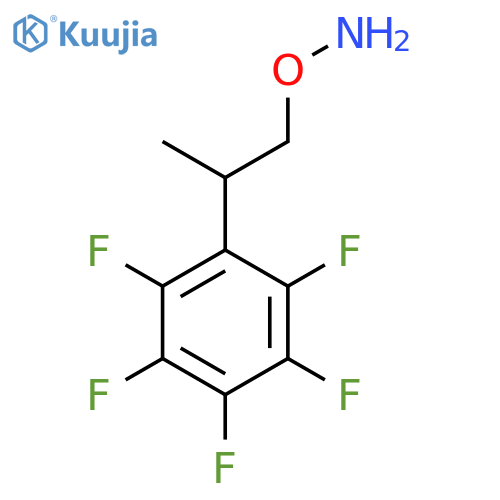

Cas no 2228374-77-2 (O-2-(pentafluorophenyl)propylhydroxylamine)

2228374-77-2 structure

商品名:O-2-(pentafluorophenyl)propylhydroxylamine

O-2-(pentafluorophenyl)propylhydroxylamine 化学的及び物理的性質

名前と識別子

-

- O-2-(pentafluorophenyl)propylhydroxylamine

- 2228374-77-2

- O-[2-(pentafluorophenyl)propyl]hydroxylamine

- EN300-1798925

-

- インチ: 1S/C9H8F5NO/c1-3(2-16-15)4-5(10)7(12)9(14)8(13)6(4)11/h3H,2,15H2,1H3

- InChIKey: OJQCOXNFWNJJLS-UHFFFAOYSA-N

- ほほえんだ: FC1C(=C(C(=C(C=1C(C)CON)F)F)F)F

計算された属性

- せいみつぶんしりょう: 241.05260469g/mol

- どういたいしつりょう: 241.05260469g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 7

- 重原子数: 16

- 回転可能化学結合数: 3

- 複雑さ: 216

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.1

- トポロジー分子極性表面積: 35.2Ų

O-2-(pentafluorophenyl)propylhydroxylamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1798925-1.0g |

O-[2-(pentafluorophenyl)propyl]hydroxylamine |

2228374-77-2 | 1g |

$1343.0 | 2023-06-02 | ||

| Enamine | EN300-1798925-0.05g |

O-[2-(pentafluorophenyl)propyl]hydroxylamine |

2228374-77-2 | 0.05g |

$1129.0 | 2023-09-19 | ||

| Enamine | EN300-1798925-10g |

O-[2-(pentafluorophenyl)propyl]hydroxylamine |

2228374-77-2 | 10g |

$5774.0 | 2023-09-19 | ||

| Enamine | EN300-1798925-0.5g |

O-[2-(pentafluorophenyl)propyl]hydroxylamine |

2228374-77-2 | 0.5g |

$1289.0 | 2023-09-19 | ||

| Enamine | EN300-1798925-5.0g |

O-[2-(pentafluorophenyl)propyl]hydroxylamine |

2228374-77-2 | 5g |

$3894.0 | 2023-06-02 | ||

| Enamine | EN300-1798925-0.25g |

O-[2-(pentafluorophenyl)propyl]hydroxylamine |

2228374-77-2 | 0.25g |

$1235.0 | 2023-09-19 | ||

| Enamine | EN300-1798925-10.0g |

O-[2-(pentafluorophenyl)propyl]hydroxylamine |

2228374-77-2 | 10g |

$5774.0 | 2023-06-02 | ||

| Enamine | EN300-1798925-2.5g |

O-[2-(pentafluorophenyl)propyl]hydroxylamine |

2228374-77-2 | 2.5g |

$2631.0 | 2023-09-19 | ||

| Enamine | EN300-1798925-1g |

O-[2-(pentafluorophenyl)propyl]hydroxylamine |

2228374-77-2 | 1g |

$1343.0 | 2023-09-19 | ||

| Enamine | EN300-1798925-0.1g |

O-[2-(pentafluorophenyl)propyl]hydroxylamine |

2228374-77-2 | 0.1g |

$1183.0 | 2023-09-19 |

O-2-(pentafluorophenyl)propylhydroxylamine 関連文献

-

David L. Bryce Phys. Chem. Chem. Phys., 2006,8, 3379-3382

-

Ulrich Siemeling,Imke Scheppelmann,Beate Neumann,Anja Stammler,Hans-Georg Stammler,Jadwiga Frelek Chem. Commun., 2003, 2236-2237

-

D. R. Dinsdale,A. J. Lough,M. T. Lemaire Dalton Trans., 2015,44, 11077-11082

-

Marco Poppe,Changlong Chen,Helgard Ebert,Silvio Poppe,Marko Prehm,Christoph Kerzig,Feng Liu,Carsten Tschierske Soft Matter, 2017,13, 4381-4392

2228374-77-2 (O-2-(pentafluorophenyl)propylhydroxylamine) 関連製品

- 1421258-65-2(Fmoc-(R)-3-Amino-4-(4-methoxy-phenyl)-butyric acid)

- 1325687-18-0(5-1-(2,6-difluorobenzoyl)azetidin-3-yl-3-(thiophen-2-yl)-1,2,4-oxadiazole)

- 2221812-09-3(2-(4-Bromo-2-isopropylphenyl)-1,3-dioxolane)

- 1856543-03-7(Benzenesulfonamide, 3-amino-4,5-difluoro-)

- 1010867-79-4(5-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]-2-(4-phenyl-1H-pyrazol-3-yl)phenol)

- 562803-69-4(3-(2-Pyrimidinylmethyl)benzoic acid)

- 55557-48-7(3-aminothieno2,3-bpyridine-2-carboxamide)

- 1339525-73-3((1-methoxybutan-2-yl)(thiophen-2-yl)methylamine)

- 2567505-03-5(2-3-(trifluoromethyl)piperidin-1-ylethan-1-ol hydrochloride)

- 1804864-44-5(2-(Difluoromethyl)-6-iodo-4-methoxypyridine-3-sulfonyl chloride)

推奨される供給者

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量